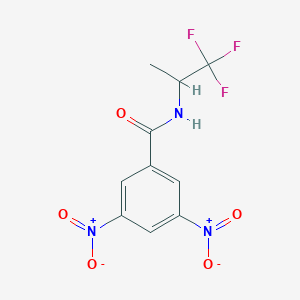
3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide is an organic compound characterized by the presence of nitro groups and a trifluoropropyl substituent on a benzamide framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the trifluoropropyl group. One common method includes:
Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.
Trifluoropropylation: The nitrated benzamide is then reacted with 1,1,1-trifluoropropan-2-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Oxidation: Although less common, the compound can undergo oxidation under strong oxidizing conditions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 3,5-diamino-N-(1,1,1-trifluoropropan-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and trifluoropropyl groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates can then interact with biomolecules, leading to various biological effects. The trifluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzamide: Lacks the trifluoropropyl group, making it less lipophilic and potentially less bioactive.
N-(1,1,1-Trifluoropropan-2-yl)benzamide: Lacks the nitro groups, reducing its reactivity and potential biological activity.
3,5-Dinitro-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a different trifluoroalkyl group, which may alter its chemical and biological properties.
Uniqueness
3,5-Dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide is unique due to the combination of its nitro groups and trifluoropropyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H8F3N3O5 |
|---|---|
Molekulargewicht |
307.18 g/mol |
IUPAC-Name |
3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide |
InChI |
InChI=1S/C10H8F3N3O5/c1-5(10(11,12)13)14-9(17)6-2-7(15(18)19)4-8(3-6)16(20)21/h2-5H,1H3,(H,14,17) |
InChI-Schlüssel |
JQDHTDPKIFABNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007341.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)
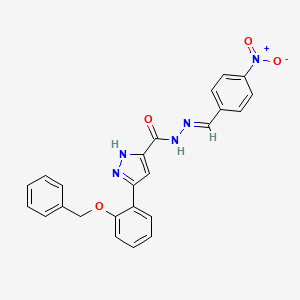

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
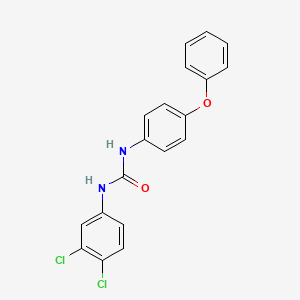
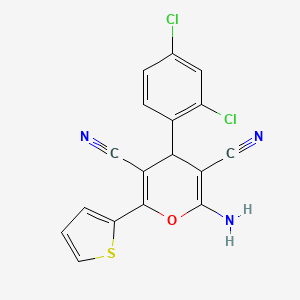

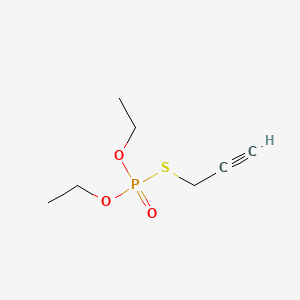
![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)


